![molecular formula C13H19ClN2O B1525209 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride CAS No. 1220033-50-0](/img/structure/B1525209.png)
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride
Overview
Description
The compound “2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride” has a CAS Number of 1236262-17-1 and a molecular weight of 316.83 . The IUPAC name for this compound is 2-amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.83 . Unfortunately, additional specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Antimalarial Activity
A study by Werbel et al. (1986) explored the synthesis of compounds related to 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride, specifically focusing on their antimalarial activity. The research indicated a correlation between antimalarial potency and the structural properties of the compounds, with some showing promising results in primate models and extended protection against infection after oral administration (Werbel et al., 1986).
Development of Anti-HCV Drug Intermediates
Chen (2015) reported on the synthesis of a key intermediate for the anti-Hepatitis C Virus (HCV) drug Simeprevir. This involved the use of compounds structurally related to this compound. The study highlighted the steps involved in the synthesis, contributing to the development of effective antiviral medications (Chen, 2015).
Application in Antifungal Agents
Gholap et al. (2007) synthesized a series of compounds including this compound and evaluated their antifungal properties. The study discussed the relationship between functional group variation and biological activity, contributing to the understanding of new potential antifungal agents (Gholap et al., 2007).
Biosynthesis of Tetrahydroisoquinoline Alkaloids
Tanifuji et al. (2016) conducted a study on the asymmetric synthesis of amino acid components used in the biosynthesis of tetrahydroisoquinoline alkaloids. This research is significant for understanding the synthetic pathways and potential applications of compounds like this compound in medicinal chemistry (Tanifuji et al., 2016).
Synthesis of Novel Imidazoloisoquinolines
Katritzky et al. (2000) reported on the efficient synthesis of imidazoloisoquinolines, utilizing compounds similar to this compound. This research contributes to the field of heterocyclic chemistry and the development of new compounds with potential pharmaceutical applications (Katritzky et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, some indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other indole derivatives, which often bind to their targets and modulate their activity .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15;/h3-6H,7-9,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEMECIGOYJUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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